molecular formula C17H26ClNO3 B8128460 trans-3-Boc-4-[[(1S)-1-phenylethyl]amino]-tetrahydrofurane HCl

trans-3-Boc-4-[[(1S)-1-phenylethyl]amino]-tetrahydrofurane HCl

Cat. No.: B8128460
M. Wt: 327.8 g/mol
InChI Key: MYNSMOBEEBTUHL-SQFLUBDYSA-N
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Description

Trans-3-Boc-4-[[(1S)-1-phenylethyl]amino]-tetrahydrofurane HCl is a chemical compound used in various scientific applications. It is known for its unique structural properties and its significance in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-3-Boc-4-[[(1S)-1-phenylethyl]amino]-tetrahydrofurane HCl typically involves several steps. One common method includes the protection of the amine group with the Boc (tert-butoxycarbonyl) group, followed by the formation of the tetrahydrofuran ring. This is achieved through a series of organic reactions such as nucleophilic substitution and cyclization. The conditions often require anhydrous solvents, inert atmosphere, and specific temperature controls.

Industrial Production Methods

Industrial production of this compound scales up the lab synthesis. It involves similar reaction steps but optimizes them for large-scale production. This includes the use of large reactors, automated systems for adding reagents, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various types of chemical reactions:

  • Oxidation: : Can involve reagents like m-chloroperbenzoic acid to introduce additional functional groups.

  • Reduction: : Usually involves hydrogenation using catalysts like palladium on carbon.

  • Substitution: : Nucleophilic substitution reactions are common, particularly at the amine group.

Common Reagents and Conditions

Common reagents include strong acids for deprotection, bases for neutralization, and organic solvents like dichloromethane. Reaction conditions often require precise temperature control, and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The reactions typically lead to the formation of intermediate products that are further transformed into the desired end product, trans-3-Boc-4-[[(1S)-1-phenylethyl]amino]-tetrahydrofurane HCl.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for versatile modifications.

Biology

In biological research, trans-3-Boc-4-[[(1S)-1-phenylethyl]amino]-tetrahydrofurane HCl is used to study enzyme interactions and protein binding due to its ability to mimic natural substrates.

Medicine

Medically, this compound is explored for its potential therapeutic properties, particularly in designing drugs that target specific receptors or enzymes.

Industry

Industrially, it finds use in the synthesis of various fine chemicals and pharmaceuticals, contributing to the development of new materials and drugs.

Mechanism of Action

Trans-3-Boc-4-[[(1S)-1-phenylethyl]amino]-tetrahydrofurane HCl exerts its effects by interacting with specific molecular targets such as enzymes or receptors. The compound's unique structure allows it to fit into active sites, altering the biological pathways and leading to the desired therapeutic effects.

Comparison with Similar Compounds

When compared to similar compounds, trans-3-Boc-4-[[(1S)-1-phenylethyl]amino]-tetrahydrofurane HCl stands out due to its specific structural features that provide distinct advantages in synthesis and application. Similar compounds include:

  • Trans-3-Boc-4-aminotetrahydrofuran HCl

  • Trans-4-Boc-3-amino-tetrahydrofurane HCl

These compounds share structural similarities but differ in their substituents and specific reactivity, making this compound unique in its applications and properties.

Properties

IUPAC Name

tert-butyl (3S,4S)-4-[[(1S)-1-phenylethyl]amino]oxolane-3-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO3.ClH/c1-12(13-8-6-5-7-9-13)18-15-11-20-10-14(15)16(19)21-17(2,3)4;/h5-9,12,14-15,18H,10-11H2,1-4H3;1H/t12-,14+,15+;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYNSMOBEEBTUHL-SQFLUBDYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC2COCC2C(=O)OC(C)(C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)N[C@@H]2COC[C@H]2C(=O)OC(C)(C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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